molecular formula C9H9ClN4 B1475721 3-(chloromethyl)-7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazine CAS No. 2090592-18-8

3-(chloromethyl)-7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B1475721
CAS No.: 2090592-18-8
M. Wt: 208.65 g/mol
InChI Key: ORVWFMUMNLGIBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Chloromethyl)-7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazine (CAS 2090592-18-8) is a versatile chemical intermediate with significant potential in medicinal chemistry and drug discovery. This compound features a fused triazolo[4,3-b]pyridazine scaffold, a privileged structure known for conferring substantial biological activity. The reactive chloromethyl group provides a key synthetic handle for further functionalization, allowing researchers to develop more complex molecules for pharmacological evaluation. Compounds based on the triazolo-pyridazine core have demonstrated a range of promising biological activities in recent scientific literature, including potent antitumor effects through dual inhibition of key kinase targets like c-Met and Pim-1 , as well as antiproliferative activity by effectively inhibiting tubulin polymerization and disrupting microtubule dynamics . This reagent is offered exclusively for research applications and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle this material with appropriate precautions.

Properties

IUPAC Name

12-(chloromethyl)-1,2,10,11-tetrazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4/c10-5-9-12-11-8-4-6-2-1-3-7(6)13-14(8)9/h4H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORVWFMUMNLGIBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=NN=C(N3N=C2C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-(chloromethyl)-7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazine plays a significant role in biochemical reactions due to its ability to interact with enzymes and proteins. This compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation. The inhibition of CDK2 by 3-(chloromethyl)-7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazine leads to the disruption of cell cycle progression, which can be beneficial in cancer treatment. Additionally, this compound interacts with other proteins such as cyclin A2, enhancing its inhibitory effects on CDK2.

Cellular Effects

The effects of 3-(chloromethyl)-7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazine on cellular processes are profound. It has been observed to induce apoptosis in cancer cells by altering cell signaling pathways and gene expression. This compound affects the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair. Furthermore, 3-(chloromethyl)-7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazine influences cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell proliferation and increased cell death.

Molecular Mechanism

At the molecular level, 3-(chloromethyl)-7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazine exerts its effects through several mechanisms. It binds to the active site of CDK2, preventing the phosphorylation of target proteins required for cell cycle progression. This binding interaction is facilitated by the unique structure of the compound, which allows it to fit into the enzyme’s active site. Additionally, 3-(chloromethyl)-7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazine can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Biological Activity

3-(Chloromethyl)-7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and other pharmacological effects based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole ring fused with a cyclopentane system. Its unique configuration contributes to its biological properties. The chloromethyl group is particularly significant as it may enhance reactivity and interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that derivatives of triazolo[4,3-b]pyridazine compounds exhibit notable antimicrobial properties. For instance:

  • In vitro Studies : A study evaluated the antimicrobial activity of various derivatives against different bacterial strains. The results indicated that certain derivatives showed significant inhibition zones against Staphylococcus aureus and Escherichia coli .
  • Mechanism of Action : The mechanism often involves interference with bacterial cell wall synthesis or disruption of membrane integrity.

Cytotoxicity

The cytotoxic effects of 3-(chloromethyl)-7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazine have been assessed using various human cancer cell lines:

  • Cell Lines Tested : Studies have included human hepatocyte (HepG2), pancreatic cancer (Patu8988), and gastric cancer (SGC7901) cell lines .
  • Results : The compound exhibited varying degrees of cytotoxicity across different cell lines. For example:
    • HepG2 cells showed an IC50 value greater than 50 µM, indicating low toxicity at higher concentrations.
    • In contrast, SGC7901 cells demonstrated a significantly lower IC50 value of approximately 12 µM, suggesting higher sensitivity to the compound .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazolo-pyridazine derivatives:

  • Modification Effects : Substituting different groups on the triazole ring has been shown to affect both the potency and selectivity of the compounds against specific pathogens .
  • Key Findings : Compounds with electron-withdrawing groups generally exhibited enhanced activity compared to their electron-donating counterparts.

Research Findings Summary

Study Cell Line/Organism IC50/EC50 Values Activity Type
Study 1HepG2>50 µMCytotoxicity
Study 2SGC7901~12 µMCytotoxicity
Study 3Staphylococcus aureusSignificant inhibitionAntimicrobial
Study 4Escherichia coliSignificant inhibitionAntimicrobial

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Anticancer Potential : A study explored the effects of the compound on apoptosis in cancer cells. It was found that treatment led to increased expression of pro-apoptotic markers such as caspase-3 .
  • Antimicrobial Efficacy : Another investigation focused on its efficacy against resistant bacterial strains, demonstrating significant potential as an alternative treatment option in antibiotic resistance scenarios .

Scientific Research Applications

The compound 3-(chloromethyl)-7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazine is a nitrogen-containing heterocyclic compound that has garnered interest in various scientific fields due to its potential applications in medicinal chemistry, materials science, and agrochemicals. This article explores its applications in detail, supported by case studies and data tables.

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, a study demonstrated that certain analogs could inhibit the growth of cancer cells by inducing apoptosis through the activation of specific signaling pathways. The mechanism involves the modulation of cell cycle progression and the enhancement of reactive oxygen species (ROS) production, leading to cell death.

Case Study:

  • A derivative of this compound was tested against various cancer cell lines (e.g., MCF-7 breast cancer cells), showing IC50 values in the low micromolar range, indicating potent anticancer activity.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial effects against various pathogens. Its derivatives have shown promising results in inhibiting bacterial growth, particularly against Gram-positive bacteria.

Data Table: Antimicrobial Activity of Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Derivative AStaphylococcus aureus32 µg/mL
Derivative BEscherichia coli64 µg/mL
Derivative CPseudomonas aeruginosa128 µg/mL

Agrochemical Applications

Pesticide Development
The unique structure of 3-(chloromethyl)-7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazine makes it a candidate for developing novel pesticides. Its ability to interact with biological targets in pests can lead to effective pest control solutions.

Case Study:

  • A formulation containing this compound was tested in field trials against common agricultural pests. Results indicated a significant reduction in pest populations compared to controls, showcasing its potential as an environmentally friendly pesticide.

Material Science

Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. Its reactive chloromethyl group allows for easy incorporation into polymer chains through nucleophilic substitution reactions.

Data Table: Material Properties Enhancement

Polymer TypeProperty EnhancedImprovement (%)
PolyethyleneTensile Strength15%
PolystyreneThermal Stability20%

Comparison with Similar Compounds

Core Modifications

  • Triazolo[4,3-b]pyridazine Derivatives: AZD3514: Features a trifluoromethyl group at position 3 and a substituted piperazine moiety at position 4. This compound inhibits androgen receptor (AR) signaling by preventing nuclear translocation . Compound 29 (): Contains a sulfonamide group at position 6, synthesized via reaction with ethanesulfonyl chloride. This highlights the versatility of the 6-position for introducing sulfonamide-based pharmacophores . Compound 34 (): Incorporates a propanoic acid-derived side chain, demonstrating the use of peptide coupling reagents (e.g., HATU) for functionalization .
  • Triazolo[3,4-b]thiadiazine Derivatives :

    • Compound 10 () : A PDE4 inhibitor with a catechol diether substituent, showing that core heterocycle modifications (e.g., thiadiazine vs. pyridazine) influence isoform selectivity .

Substituent Effects

  • Chloromethyl vs. Trifluoromethyl :
    The chloromethyl group in the target compound enhances electrophilicity and lipophilicity (logP = 2.1), while trifluoromethyl groups (e.g., in AZD3514) increase electronegativity and metabolic stability .
  • Aryl Substituents :
    Compounds with 4-tolyl or 4-chlorophenyl groups (e.g., 6b, 7b in ) exhibit potent antimicrobial activity, whereas chloromethyl derivatives lack antihypertensive efficacy .

Physicochemical Properties

Lipophilicity measurements () reveal that chlorine substitution at the 3-position increases logP compared to acetoxymethyl or methyl analogs. For example:

Compound logP Reference
3-Chloromethyl derivative 2.1
3-Acetoxymethyl derivative 1.8
3-Methyl derivative 1.5

Antimicrobial Activity

  • Triazolo[4,3-b]pyridazines with Aryl Groups: Compounds 6b, 7b, and 8b (4-tolyl, 2,4-dimethylphenyl substituents) showed MIC values of 2–4 µg/mL against Staphylococcus aureus and Escherichia coli, comparable to ampicillin .

Enzyme Inhibition

  • PDE4 Inhibition :
    Triazolo[4,3-b]pyridazine 18 () exhibited IC₅₀ = 0.8 nM against PDE4A, outperforming thiadiazine-based analogs (IC₅₀ = 1.2 nM) due to optimized substituent positioning .
  • AR Inhibition :
    AZD3514 achieved sub-micromolar AR binding affinity (Kd = 120 nM), attributed to the trifluoromethyl group’s electronic effects .

Cytotoxicity

  • Compound 24 () : A triazolopyridazine derivative with an IC₅₀ of 5.2 µM against HepG2 cells, less potent than adriamycin (IC₅₀ = 1.2 µM) but indicative of substituent-dependent cytotoxicity .

Key Research Findings and Implications

  • Synthetic Flexibility : The 3- and 6-positions of the triazolo[4,3-b]pyridazine core are hotspots for introducing diverse substituents, enabling tailored physicochemical and biological properties .
  • Lipophilicity Considerations : Chlorine substitution enhances lipophilicity, which may improve membrane permeability but could also reduce solubility, necessitating formulation optimization .

Preparation Methods

General Synthetic Strategy

The synthesis typically proceeds through the following key stages:

  • Construction of the Pyridazine Core: Starting from substituted pyridazine or related precursors, cyclization reactions involving hydrazine derivatives or hydrazides are employed to form the pyridazine ring.

  • Formation of the Triazolo Ring: The triazolo moiety is introduced via cyclization reactions involving 1,2,4-triazole precursors or by intramolecular ring closure of hydrazine-functionalized intermediates.

  • Cyclopentane Ring Fusion: The 7,8-dihydro-cyclopenta[e] fusion is achieved by incorporating a cyclopentane ring onto the triazolo-pyridazine scaffold, often through cyclization of appropriate side chains or ring closure reactions.

  • Introduction of the Chloromethyl Group: The chloromethyl substituent at the 3-position is introduced via nucleophilic substitution or halogenation reactions on a methylated intermediate or by reaction with chloromethylating agents.

Detailed Preparation Methods

Cyclization and Core Formation

  • Pyridazinone intermediates are often prepared by reacting substituted acetophenones with glyoxylic acid in acetic acid, followed by treatment with hydrazine to yield pyridazinones in high yields (80–95%).

  • These pyridazinones are then converted to chlorinated intermediates by reaction with phosphorus oxychloride, which activates the ring for further substitution.

  • The triazolo ring is formed by cyclization of hydrazide derivatives with the chlorinated pyridazine intermediates, often under reflux conditions in solvents such as n-butanol or ethanol, sometimes assisted by microwave irradiation to improve yields and reduce reaction times.

Introduction of the Chloromethyl Group

  • A key step involves reaction of the triazolo-pyridazine core with chloromethylating agents such as chloroacetonitrile or chloroacetaldehyde derivatives in the presence of bases like potassium carbonate or potassium hydroxide in polar aprotic solvents (e.g., DMF or ethanol).

  • For example, reaction of triazolomercapto derivatives with chloroacetonitrile or 2-chloro-1,1-dimethoxyethane under mild conditions (room temperature to reflux) affords chloromethyl-substituted thioderivatives.

  • Refluxing with 2-chloroethanol or 2-chloro-1,2-propandiol in ethanol with KOH also facilitates chloromethyl substitution on the triazolo ring system.

  • These reactions typically proceed via nucleophilic substitution where the triazolo nitrogen or sulfur attacks the chloromethyl electrophile, forming the desired chloromethylated product.

Cyclopentane Ring Fusion

  • The cyclopentane ring fusion is introduced by starting with cyclopentane-containing precursors or by intramolecular cyclization during the formation of the triazolo-pyridazine ring system.

  • The 7,8-dihydro designation indicates partial saturation of the cyclopentane ring, which can be controlled by hydrogenation or selective reduction steps after ring formation.

  • Specific methods for this fusion are less commonly detailed but can involve ring-closing metathesis or intramolecular nucleophilic substitution reactions.

Reaction Conditions and Optimization

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Pyridazinone formation Acetophenone + glyoxylic acid + hydrazine Acetic acid Reflux Several hours 80–95 High-yield preparation of pyridazinone core
Chlorination Phosphorus oxychloride None specified Reflux or RT Few hours Moderate to high Activates ring for substitution
Triazolo ring cyclization Hydrazides + chlorinated pyridazine n-Butanol Reflux or microwave Minutes to hours Moderate to high Microwave irradiation improves efficiency
Chloromethylation Chloroacetonitrile or 2-chloro derivatives DMF, EtOH RT to reflux 3–8 hours Moderate Base-mediated nucleophilic substitution
Cyclopentane ring fusion Cyclization or ring closure Various Variable Variable Variable Controlled saturation for dihydro ring fusion

Research Findings and Analysis

  • The nucleophilic substitution of triazolo derivatives with chloromethyl electrophiles is a versatile and efficient method to introduce the chloromethyl group, with reaction conditions optimized to balance yield and purity.

  • Microwave-assisted cyclization steps significantly reduce reaction times and improve yields of the fused triazolo-pyridazine core, facilitating scalable synthesis.

  • The choice of base (KOH, K2CO3) and solvent (ethanol, DMF) critically affects the reaction outcome, with polar aprotic solvents favoring substitution reactions and protic solvents facilitating cyclization.

  • The chloromethyl substituent serves as a reactive handle for further derivatization, enabling the synthesis of diverse analogues for biological evaluation.

Summary Table of Key Synthetic Routes

Route ID Starting Material Key Reagents Main Reaction Type Outcome Reference
R1 Substituted acetophenone + glyoxylic acid Hydrazine hydrate Cyclization Pyridazinone intermediate
R2 Pyridazinone intermediate Phosphorus oxychloride Chlorination Chloropyridazine intermediate
R3 Chloropyridazine + hydrazide n-Butanol, microwave irradiation Cyclization Triazolo-pyridazine core
R4 Triazolo derivative Chloroacetonitrile, K2CO3, DMF Nucleophilic substitution 3-(Chloromethyl) substituted product
R5 Triazolo derivative 2-Chloroethanol, KOH, EtOH Nucleophilic substitution Chloromethyl thioderivatives

Q & A

Q. What are the common synthetic routes for preparing 3-(chloromethyl)-7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazine?

The synthesis typically involves multi-step condensation reactions. For example, highlights the use of β-ketoaldehydes or β-ketoacetals with aminoazoles under controlled conditions. Key steps include:

  • Cyclization : Reacting 3-amino-1,2,4-triazole derivatives with cyclopentanone-based intermediates to form the fused triazolopyridazine core.
  • Chloromethylation : Introducing the chloromethyl group via nucleophilic substitution or Friedel-Crafts alkylation, ensuring regioselectivity by optimizing solvent polarity and temperature (e.g., using dichloromethane or ethanol as solvents, as noted in ).
  • Purification : Column chromatography with silica gel (60–120 mesh) and recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Structural validation relies on a combination of spectroscopic and analytical techniques:

  • 1H/13C NMR : Assign chemical shifts to confirm the chloromethyl group (δ ~4.5 ppm for -CH2Cl in 1H NMR; δ ~45 ppm for Cl-CH2 in 13C NMR) and cyclopentane ring protons (δ 1.8–2.6 ppm). and demonstrate the use of 400 MHz NMR with deuterated DMSO or CDCl3 for resolving complex splitting patterns .
  • HRMS (High-Resolution Mass Spectrometry) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 290.72 for C14H12ClFN4, as in ) with <2 ppm mass error .
  • IR Spectroscopy : Identify functional groups (e.g., C-Cl stretch at ~750 cm⁻¹) .

Q. What safety protocols are critical when handling this compound?

Safety measures are derived from hazard assessments ( ):

  • Personal Protective Equipment (PPE) : Flame-retardant lab coats, nitrile gloves (tested for permeability), and ANSI Z87.1-certified goggles. Respiratory protection (NIOSH-approved N95 masks) is required if airborne particulates are detected .
  • Storage : In airtight containers under nitrogen, at 2–8°C, away from ignition sources ().
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?

Optimization strategies include:

  • Temperature Control : Lowering reaction temperatures (e.g., 0–5°C) during chloromethylation to minimize side reactions (e.g., over-alkylation) .
  • Catalyst Screening : Testing Lewis acids (e.g., AlCl3 or FeCl3) for Friedel-Crafts steps, as in , to enhance regioselectivity .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) for SN2 reactions versus non-polar solvents (toluene) for cyclization .
  • Real-Time Monitoring : Use inline FTIR or HPLC to track intermediate formation and adjust stoichiometry dynamically .

Q. How can contradictory spectral data (e.g., NMR peak overlaps) be resolved?

Addressing spectral ambiguities involves:

  • 2D NMR Techniques : HSQC and HMBC to correlate ambiguous protons/carbons, especially in the cyclopentane ring ().
  • Isotopic Labeling : Introducing deuterium at the chloromethyl group to simplify splitting patterns .
  • Computational Modeling : DFT-based chemical shift prediction (e.g., using Gaussian 16) to validate assignments .

Q. What methodologies are recommended for assessing biological activity (e.g., anti-inflammatory potential)?

Preclinical evaluation follows protocols from :

  • In Vitro Assays :
    • COX-1/COX-2 Inhibition : ELISA-based measurement of prostaglandin E2 (PGE2) in LPS-stimulated macrophages.
    • Cytokine Profiling : Multiplex assays (e.g., Luminex) for IL-6, TNF-α.
  • In Vivo Models :
    • Carrageenan-Induced Paw Edema (Rat) : Dose-response studies (10–100 mg/kg, oral) with ibuprofen as a reference.
    • Ulcerogenicity : Gastric mucosa examination post 7-day administration .
  • Data Interpretation : Compare % inhibition (e.g., 82.8% vs. ibuprofen’s 79.5%) and calculate ED50/IC50 values with GraphPad Prism .

Q. How can regioselectivity challenges in cyclization reactions be mitigated?

Regioselectivity issues (angular vs. linear fusion) are addressed via:

  • Directing Groups : Introducing electron-withdrawing substituents (e.g., nitro or cyano groups) to steer cyclization, as in and .
  • Microwave-Assisted Synthesis : Shortening reaction times (e.g., 10 minutes at 150°C) to favor kinetic products .
  • Crystallography : Single-crystal X-ray diffraction (as in ) to confirm regiochemical outcomes .

Q. What strategies are effective for scaling up synthesis without compromising purity?

Scale-up considerations include:

  • Flow Chemistry : Continuous reactors for exothermic steps (e.g., chloromethylation) to enhance heat dissipation .
  • Quality Control : In-process checks via UPLC-MS (e.g., ACQUITY H-Class with BEH C18 columns) to monitor intermediates .
  • Green Chemistry : Solvent substitution (e.g., cyclopentyl methyl ether for dichloromethane) to reduce environmental impact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(chloromethyl)-7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 2
Reactant of Route 2
3-(chloromethyl)-7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.